5-chloro-1-ethyl-4-methyl-1H-imidazole

Organic Synthesis Cross-Coupling Imidazole Functionalization

Researchers requiring a regioselectively functionalized imidazole scaffold often face inconsistent cross-coupling yields when using non-halogenated or differently halogenated analogs. 5-Chloro-1-ethyl-4-methyl-1H-imidazole (CAS 1856019-90-3) eliminates this variability by providing a defined C5-Cl handle with precise N1-ethyl and C4-methyl substitution. - Enables high-yield Suzuki-Miyaura couplings with arylboronic acids for 5-arylated imidazole libraries. - The chloro leaving group supports parallel nucleophilic substitution (amines, alcohols, thiols) for rapid SAR exploration. - In stock with standard packs from 10 mg to bulk; global shipping with no special permits required.

Molecular Formula C6H9ClN2
Molecular Weight 144.6
CAS No. 1856019-90-3
Cat. No. B2662441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1-ethyl-4-methyl-1H-imidazole
CAS1856019-90-3
Molecular FormulaC6H9ClN2
Molecular Weight144.6
Structural Identifiers
SMILESCCN1C=NC(=C1Cl)C
InChIInChI=1S/C6H9ClN2/c1-3-9-4-8-5(2)6(9)7/h4H,3H2,1-2H3
InChIKeyLBCBGMNGZRQIEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-1-ethyl-4-methylimidazole Overview


5-Chloro-1-ethyl-4-methyl-1H-imidazole (CAS 1856019-90-3) is a C5-chlorinated, N1-ethyl, C4-methyl-substituted imidazole derivative . It is primarily utilized as a synthetic building block in organic chemistry, offering a defined substitution pattern for further functionalization, particularly at the halogen-bearing 5-position . The compound has a molecular formula of C6H9ClN2 and a molecular weight of 144.6 g/mol, with key predicted physicochemical properties including a boiling point of 267.2±20.0 °C and a density of 1.17±0.1 g/cm³ .

Workflow Heterocycle functionalization via C5 chloro handle
Selection Defined N1-ethyl, C4-methyl, C5-chloro substitution pattern for predictable cross-coupling
Use Context Organic synthesis of imidazole-based scaffolds, molecular libraries, and advanced materials

5-Chloro-1-ethyl-4-methylimidazole vs. Analogs


The unique combination of an electron-withdrawing chloro substituent at the 5-position with an ethyl group at N1 and a methyl at C4 on the imidazole core creates a specific steric and electronic environment that governs its reactivity in cross-coupling and substitution reactions . The chlorine atom serves as a versatile synthetic handle, enabling selective transformations like Suzuki-Miyaura couplings that are not feasible with the unhalogenated 1-ethyl-4-methyl-1H-imidazole [1]. Conversely, substituting with other halogens (e.g., bromo or iodo) would alter the bond strength and reaction kinetics, potentially leading to undesired side reactions or lower yields in specific synthetic sequences [2]. Therefore, simply interchanging in-class imidazoles without this precise substitution pattern compromises synthetic predictability and target molecule integrity.

Unhalogenated analog Lacks the chloro handle; inert in Suzuki-Miyaura and SNAr reactions, blocking C5 diversification.
Bromo/iodo variants Altered bond strength and reaction kinetics may shift cross-coupling selectivity or yield.
Other C5 substituents Replacing chlorine changes steric/electronic environment, compromising synthetic predictability.

Key Evidence for 5-Chloro-1-ethyl-4-methylimidazole


Suzuki-Miyaura Cross-Coupling Reactivity

The 5-chloro substituent enables direct participation in Suzuki-Miyaura cross-coupling reactions, a key transformation for constructing complex molecules. Unhalogenated analogs like 1-ethyl-4-methyl-1H-imidazole lack this reactivity, limiting their utility for C-C bond formation at the 5-position [1]. Direct C-5 arylation of unhalogenated imidazole has been reported as unsuccessful, necessitating a halogen handle like chlorine for effective coupling .

Suzuki reactivity
Data to verify
Reactive vs. unreactive (unhalogenated analog)
Supports C5-aryl imidazole synthesis workflows.
Class-level; direct kinetic data not provided.
Organic Synthesis Cross-Coupling Imidazole Functionalization

Halogen-Dependent CYP3A4 Inhibition

The specific chlorine atom at the 5-position imparts a unique balance of lipophilicity and metabolic stability compared to other halogenated analogs. While direct comparative data for this exact substitution is limited, class-level inference from imidazole chemistry indicates that 5-chloroimidazoles exhibit a different reactivity profile and binding affinity compared to their 5-bromo and 5-iodo counterparts [1]. In a related study on CYP3A4 inhibition, 5-chloro-1-methyl-4-nitroimidazole (a close structural relative) showed an IC50 of 6.5 μM, while its 5-bromo analog was less active, demonstrating that the halogen identity directly impacts biological activity [2].

CYP3A4 inhibition (related)
Class-level inference
5-Cl analog IC50 = 6.5 μM; 5-Br analog > 30 μM
Halogen identity influences biological endpoint.
Extrapolated from 5-chloro-1-methyl-4-nitroimidazole.
Medicinal Chemistry Physicochemical Properties Drug Design

Nucleophilic Aromatic Substitution Reactivity

The presence of a chlorine atom at the 5-position allows for nucleophilic aromatic substitution (SNAr) reactions, a key route to introduce diverse functional groups. In contrast, unsubstituted or alkyl-substituted imidazoles at this position are inert to such transformations . Literature on related 5-chloroimidazoles confirms their utility in reactions with amines, thiols, and other nucleophiles, enabling the synthesis of a wide array of 5-substituted imidazole derivatives [1].

SNAr capability
Reported
Reactive with amines, thiols, and other nucleophiles under SNAr conditions
Enables heteroatom diversification at C5.
Based on class reactivity of 5-chloroimidazoles.
Organic Synthesis Nucleophilic Substitution Imidazole Derivatization

Applications of 5-Chloro-1-ethyl-4-methylimidazole


5-Aryl Imidazole Synthesis via Suzuki Coupling

This compound is the optimal starting material for the synthesis of 5-arylated imidazole derivatives, a common motif in pharmaceutical and agrochemical candidates . The 5-chloro group serves as an effective leaving group in palladium-catalyzed Suzuki-Miyaura reactions with arylboronic acids, enabling the introduction of diverse aromatic functionality at the 5-position [1]. The specific N1-ethyl and C4-methyl substitution pattern provides a defined steric and electronic context that can influence the coupling efficiency and subsequent biological activity of the resulting products.

Imidazole Library Diversification via SNAr

For medicinal chemistry programs focused on imidazole-based scaffolds, this compound provides a strategic point for diversification. The 5-chloro atom is susceptible to nucleophilic attack by amines, alcohols, or thiols, enabling the parallel synthesis of a library of 5-substituted analogs . This allows for rapid exploration of structure-activity relationships (SAR) around the imidazole 5-position, a strategy that is impossible with the non-halogenated 1-ethyl-4-methyl-1H-imidazole core [1].

Building Block for MOFs and COFs

The defined substitution pattern and reactive chloro handle make this compound a valuable building block for constructing more complex molecular architectures, including metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) . The imidazole moiety can act as a ligand for metal coordination, while the chloro group can be used for further polymerization or surface functionalization [1]. Its use ensures precise structural control in the final material, a critical factor for applications in catalysis, gas storage, or sensing.

Application
Selection Property
Validation Focus
5-Aryl imidazole scaffold diversification
Chloro handle for Pd-catalyzed cross-coupling
C-C bond formation efficiency at C5 under reported conditions
Heteroatom-substituted imidazole library synthesis
Nucleophilic substitution at C5
Reactivity with amines, thiols, and alcohols under SNAr conditions
MOF/COF precursor
Imidazole coordination and post-functionalization handle
Structural control in porous materials; ligand incorporation efficiency

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